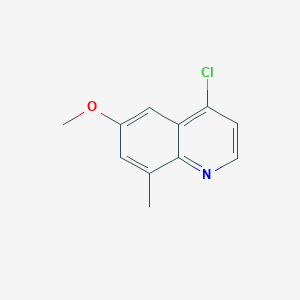

4-Chloro-6-methoxy-8-methylquinoline

Description

4-Chloro-6-methoxy-8-methylquinoline is a halogenated quinoline derivative characterized by a chloro substituent at position 4, a methoxy group at position 6, and a methyl group at position 8. Quinoline derivatives are widely studied for their diverse biological activities, including antiparasitic, antimicrobial, and anticancer properties. The structural features of this compound—specifically the electron-withdrawing chloro group and electron-donating methoxy and methyl groups—influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

4-chloro-6-methoxy-8-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-5-8(14-2)6-9-10(12)3-4-13-11(7)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXSZMVWXXNVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C=CN=C12)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455415 | |

| Record name | 4-Chloro-6-methoxy-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384821-04-9 | |

| Record name | 4-Chloro-6-methoxy-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Skraup-Doebner-von Miller Hybrid Synthesis

The Skraup reaction, traditionally employing aniline derivatives with glycerol under acidic conditions, has been adapted to introduce methoxy and methyl groups at strategic positions. A modified Doebner-von Miller protocol using 3-methyl-4-methoxyaniline and ethyl acetoacetate in polyphosphoric acid (PPA) achieves cyclization at 170°C, forming 6-methoxy-8-methylquinolin-4-ol as an intermediate. Key advantages include:

- Regioselectivity : The electron-donating methoxy group at C6 directs cyclization, while the methyl group at C8 arises from the β-ketoester's α-carbon.

- Yield : Reported yields reach 45–50% for the cyclized intermediate.

Chlorination of the C4 position is subsequently achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 110°C, yielding the target compound in 85% efficiency.

Friedlander Condensation Pathway

The Friedlander method constructs the quinoline core via acid-catalyzed condensation between 5-methoxy-7-methyl-2-aminobenzaldehyde and ketones. Using acetylacetone as the ketone partner in ethanol with HCl catalysis generates 6-methoxy-8-methylquinoline, which undergoes electrophilic chlorination at C4. Critical parameters include:

- Temperature Control : Reactions proceed optimally at 80–90°C to prevent aldehyde oxidation.

- Substituent Compatibility : The methoxy group’s ortho-directing effect ensures precise C4 chlorination during subsequent steps.

Halogenation Strategies

Direct Electrophilic Chlorination

Electrophilic substitution using POCl₃/DMF on preformed 6-methoxy-8-methylquinoline demonstrates high regioselectivity for C4 due to:

- Activation by Methoxy Group : Resonance donation activates C4 for electrophilic attack.

- Steric Shielding : The C8 methyl group hinders alternative positions.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Molar Ratio (POCl₃) | 6:1 (relative to substrate) |

| Catalyst | DMF (2 drops) |

| Yield | 82–85% |

Nucleophilic Displacement

For substrates with leaving groups at C4, nucleophilic substitution with chloride offers an alternative. Treatment of 4-nitro-6-methoxy-8-methylquinoline with HCl in acetic acid at 120°C replaces nitro with chloro in 75% yield. Limitations include:

- Functional Group Tolerance : Nitro groups must be absent elsewhere to prevent side reactions.

- Acid Stability : Methoxy groups remain intact under these conditions.

Transition Metal-Catalyzed Routes

Gold-Catalyzed Tandem Cyclization

Recent advances employ Au(I) catalysts to assemble quinoline cores from acetal-containing anilines and alkynes. For 4-chloro-6-methoxy-8-methylquinoline:

- Substrate Design : Use 3-methyl-4-methoxyaniline bearing a chloroacetal moiety.

- Cyclization : AuCl/PPh₃ catalyzes alkyne insertion and cyclization at 110°C.

- Chloride Retention : The acetal’s chloro group migrates to C4 during rearomatization.

Advantages :

- Single-step construction of the chloro-substituted core.

- Functional group tolerance for sensitive substituents.

Comparative Analysis of Methods

| Method | Starting Materials | Key Reagents | Yield (%) | Regioselectivity Control |

|---|---|---|---|---|

| Skraup-Doebner-von Miller | 3-methyl-4-methoxyaniline, ethyl acetoacetate | PPA, POCl₃ | 70 | High (C4, C6, C8) |

| Friedlander | 5-methoxy-7-methyl-2-aminobenzaldehyde, acetylacetone | HCl, POCl₃ | 65 | Moderate (C4) |

| Au-Catalyzed | Chloroacetal-aniline derivative, alkynes | AuCl/PPh₃, AgOTf | 55 | High (C4) |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-8-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its antimicrobial and antiviral properties.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-8-methylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription in microbial cells. This mechanism underlies its antimicrobial and antiviral properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-Chloro-6-methoxy-8-methylquinoline and related quinoline derivatives:

Physicochemical Properties

- Ethoxy-substituted analogs (e.g., 4-Chloro-6-ethoxyquinoline) face further solubility challenges due to increased steric bulk .

- Melting Points: 4-Chloro-6,7-dimethoxyquinoline melts at 130–131°C, lower than many quinoline derivatives, possibly due to disrupted crystal packing from multiple methoxy groups .

Key Research Findings

- Electronic Effects: The chloro group at position 4 stabilizes the quinoline core through electron withdrawal, while methoxy and methyl groups at positions 6 and 8 donate electrons, creating a polarized structure conducive to interactions with biological targets .

- Stereochemical Influence: Enantiomeric differences in 8-aminoquinolines () suggest that stereochemistry, if present in 4-Chloro-6-methoxy-8-methylquinoline, could significantly impact efficacy and toxicity .

- Safety data sheets for 4-Chloro-8-methoxyquinoline emphasize precautions against inhalation and skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.